Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate
Description
Historical Development of 2-Azabicyclo[2.2.2]octane Chemistry
The 2-azabicyclo[2.2.2]octane framework emerged as a synthetic target in the mid-20th century, driven by its structural resemblance to natural alkaloids. Early synthetic routes relied on Diels-Alder reactions of dihydropyridines with electron-deficient dienophiles, though these methods often suffered from poor stereocontrol. A breakthrough occurred in 2014 with Alizadeh et al.’s one-pot diastereoselective synthesis of azabicyclo[2.2.2]octanes via base-mediated cyclization of dibenzalacetone and malononitrile, achieving yields up to 85%. This method streamlined access to functionalized derivatives, including this compound, by leveraging the reactivity of α,β-unsaturated ketones.
The compound’s structural characterization has been validated through NMR, IR spectroscopy, and X-ray crystallography. Its molecular formula, C₁₀H₁₅NO₃, and bicyclic architecture (PubChem CID: 21039545) feature a bridgehead nitrogen atom, a ketone at position 3, and an ethyl ester at position 4. These functional groups confer both rigidity and synthetic versatility, enabling further derivatization for pharmacological studies.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO₃ | PubChem |
| Molecular Weight | 197.23 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Key Functional Groups | Ketone, Ester, Bicyclic Amine | Synlett |
Significance in Heterocyclic Medicinal Chemistry
The 2-azabicyclo[2.2.2]octane core is a privileged structure in medicinal chemistry due to its ability to mimic bioactive conformations of natural products. This compound serves as a key intermediate in synthesizing analogs of iboga alkaloids, which exhibit affinity for serotonin and opioid receptors. The ketone and ester moieties provide handles for introducing substituents that modulate pharmacokinetic properties, such as solubility and metabolic stability. For example, the ethyl ester enhances lipophilicity, facilitating blood-brain barrier penetration in neuropharmacological agents.
Recent studies highlight its utility in constructing polycyclic architectures via transannular cyclizations and radical-based strategies. These transformations enable the synthesis of complex alkaloid-like molecules, expanding the scope of structure-activity relationship (SAR) studies in central nervous system (CNS) drug discovery.
Evolution of Isoquinuclidine Research Paradigms
Isoquinuclidine research has shifted from natural product isolation to rational design of synthetic analogs. This compound exemplifies this trend, as its synthesis avoids the logistical challenges associated with extracting iboga alkaloids from plant sources. Modern strategies emphasize enantioselective synthesis, such as Batey’s organocatalytic Diels-Alder reaction, which achieves high stereochemical fidelity.
The compound’s rigid bicyclic framework also serves as a conformational restraint in peptidomimetics, reducing entropic penalties during target binding. This property has been exploited in designing protease inhibitors and G protein-coupled receptor (GPCR) modulators, where precise spatial arrangement of pharmacophores is critical.
Current Research Landscape and Academic Significance
Current research focuses on leveraging this compound as a building block for novel therapeutics. Recent publications describe its use in synthesizing:
- Neuroprotective agents : Derivatives targeting NMDA receptor modulation.
- Anticancer compounds : Hybrid molecules combining the isoquinuclidine core with DNA-intercalating motifs.
- Antiviral scaffolds : Analogues inhibiting viral protease activity through competitive binding.
Academic interest is further fueled by the compound’s role in method development, such as photoredox-catalyzed C–H functionalization and flow chemistry applications. Collaborative efforts between institutions like Tarbiat Modares University and Zhejiang University have advanced scalable synthetic protocols, underscoring its interdisciplinary relevance.
Properties
IUPAC Name |
ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)10-5-3-7(4-6-10)11-8(10)12/h7H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSDOPIVXVXHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amino, and alkoxy groups, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate is characterized by a unique bicyclic structure that contributes to its pharmacological properties. Its IUPAC name indicates the presence of a ketone and an ester functional group, which are crucial for its reactivity and interactions in biological systems.
Medicinal Chemistry Applications
-
Central Nervous System Disorders :
- This compound has been investigated for its potential in treating various central nervous system disorders. Research indicates that derivatives of 2-azabicyclo[2.2.2]octane exhibit promising activity against conditions such as Alzheimer's disease due to their ability to interact with specific receptors in the brain .
- Pharmacophoric Features :
- Synthesis of Bioactive Compounds :
Case Study 1: Synthesis and Activity
A study explored the synthesis of Ethyl 3-oxo-2-azabicyclo[2.2.2]octane derivatives, demonstrating their effectiveness as inhibitors of specific enzymes associated with neurodegenerative diseases. The synthetic route involved multi-step reactions that highlighted the compound's versatility in generating novel pharmacophores .
Case Study 2: Drug Development
In another investigation, researchers focused on the compound's role in developing new treatments for Alzheimer's disease. The findings suggested that modifications to the ethyl ester group could significantly enhance brain permeability and bioavailability, crucial factors for central nervous system therapeutics .
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Bicyclic Frameworks
The compound is compared to analogs with modified ring sizes, substituents, or functional groups (Table 1):
Key Observations :
- Ring Strain : The [2.2.1] system () exhibits higher strain than [2.2.2], influencing reactivity in ring-opening or functionalization reactions.
- Functional Groups: The 3-oxo group enhances electrophilicity, making the target compound suitable for nucleophilic additions, unlike the amino-substituted analog () .
- Steric Effects : Bulkier substituents (e.g., benzoyloxy in ) reduce solubility but improve lipophilicity for membrane penetration .
This compound
- Synthesized via a multi-step process starting from ethyl isonipecotate and 1-bromo-2-chloroethane, followed by cyclization using lithium diisopropylamide (LDA) .
Comparative Syntheses:
- tert-Butyl [2.2.1] Derivatives : Prepared using di-tert-butyldicarbonate and LiAlH4 reductions, emphasizing stereochemical control .
- Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate : Synthesized similarly but omits the 3-oxo group, reducing oxidation steps .
- Bicyclo[3.2.1] Analogs : Require specialized starting materials like tropane derivatives, increasing synthetic complexity .
Biological Activity
Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate (CAS Number: 21933-15-3) is a bicyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of azabicyclic structures, which have been explored for their biological activities, particularly in drug discovery and development. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.24 g/mol. The structure consists of a bicyclic framework that incorporates a nitrogen atom, contributing to its unique reactivity and biological profile.
1. Antimicrobial Properties
Research has indicated that derivatives of azabicyclo compounds exhibit antimicrobial activity. For instance, studies on related bicyclic structures have shown inhibition against various bacterial strains, including those resistant to conventional antibiotics . The specific biological activity of this compound remains under investigation; however, its structural similarity to known antimicrobial agents suggests potential efficacy.
2. Neuroprotective Effects
The compound has been evaluated for neuroprotective properties, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Compounds with similar azabicyclo frameworks have been reported to inhibit key enzymes involved in the pathogenesis of Alzheimer's, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in neurotransmitter regulation, and their inhibition may enhance cognitive function.
3. Inhibition of β-Lactamases
This compound derivatives have shown promise in inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics . This property is particularly relevant in the context of rising antibiotic resistance.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Thermal Rearrangement : Utilizing diazotetramic acids as precursors can lead to the formation of β-lactam derivatives through thermal rearrangement reactions, which can then be modified to yield the desired azabicyclic structure .
- Nucleophilic Substitution : Reaction with various nucleophiles allows for the introduction of different substituents at the exocyclic acyl group, enhancing structural diversity and potential biological activity .
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial efficacy of azabicyclo compounds, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, suggesting strong antibacterial properties.
Case Study 2: Neuroprotective Screening
Another investigation focused on the neuroprotective effects of azabicyclo derivatives in a mouse model of Alzheimer's disease. Compounds structurally related to this compound demonstrated reduced amyloid plaque formation and improved cognitive performance in treated subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
